![molecular formula C18H14FN3OS B2974426 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207046-46-5](/img/structure/B2974426.png)
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile
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Description
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a thioacetanilide derivative and has been found to exhibit potent biological activity.
Scientific Research Applications
Spectral Properties and Fluorophore Applications
Research on imidazole-based compounds, including those similar to the specified chemical, has shown significant potential in the development of novel fluorophores. These compounds exhibit strong fluorescence and have been studied for their spectral properties in different solvents and polymer matrices. The studies have explored their absorption and fluorescence spectra, revealing their potential use in optical and electroluminescence applications. For instance, imidazole-based Y-shaped fluorophores have demonstrated intense absorption bands and significant fluorescence in visible regions, suggesting their utility in OLED devices and as optical sensors (Danko et al., 2012; Muruganantham et al., 2019).
Synthesis and Antimicrobial Activity
The synthesis of novel Schiff bases using derivatives similar to the specified chemical has been reported, with some compounds exhibiting excellent antimicrobial activity. This highlights the potential of these compounds in the development of new antimicrobial agents (Puthran et al., 2019).
Analytical and Sensing Applications
Imidazole compounds have been explored for their sensing applications, particularly in the detection of metal ions. For example, a study demonstrated the use of an imidazole compound as a fluorimetric sensor for Cu2+ determination in tap water, showcasing its potential for environmental monitoring and analytical chemistry (Ocak, 2020).
Structural and Vibrational Studies
The structural and vibrational properties of imidazole derivatives have been characterized, providing insights into their molecular structures and potential interactions. Such studies are essential for understanding the physicochemical properties of these compounds and their applications in materials science and chemistry (Saeed et al., 2011).
properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c1-23-16-8-2-13(3-9-16)17-12-21-18(24-11-10-20)22(17)15-6-4-14(19)5-7-15/h2-9,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVXIJHGCRUWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile |
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